molecular formula C24H29NO5S B15235622 Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Cat. No.: B15235622
M. Wt: 443.6 g/mol
InChI Key: WFOIBMYWXHKINN-WBADGQHESA-N
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Description

Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a chiral, multifunctional compound characterized by a tetrahydrofuran (THF) core substituted with an allyl group, a phenyl ring, and a sulfonamido-acetate ester moiety. However, direct data on its synthesis, bioactivity, or physical properties are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula

C24H29NO5S

Molecular Weight

443.6 g/mol

IUPAC Name

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(2R,3R,5R)-5-phenyl-2-prop-2-enyloxolan-3-yl]acetate

InChI

InChI=1S/C24H29NO5S/c1-4-9-21-20(16-22(30-21)18-10-7-6-8-11-18)23(24(26)29-5-2)25-31(27,28)19-14-12-17(3)13-15-19/h4,6-8,10-15,20-23,25H,1,5,9,16H2,2-3H3/t20-,21+,22+,23+/m0/s1

InChI Key

WFOIBMYWXHKINN-WBADGQHESA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1CC=C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C(C1CC(OC1CC=C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the allyl and phenyl groups, and the attachment of the sulfonamido group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamido and allyl groups.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrahydrofuran Cores

Compound A : Ethyl ((2R,3S,5R)-2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate (CAS 28959-02-6)

  • Structural Similarities : Shares a tetrahydrofuran core with stereochemical complexity (2R,3S,5R configuration).
  • Key Differences: Substituents: Compound A features a hydroxymethyl group and a pyrimidinone moiety instead of the target compound’s allyl and phenyl groups. Functional Groups: The carbonate ester in Compound A contrasts with the sulfonamido-acetate group in the target, reducing hydrogen-bonding capacity.
  • Implications: The pyrimidinone group in Compound A may enhance π-π stacking interactions, while the target’s sulfonamide could improve solubility and receptor binding.

Benzofuran Derivatives

Compound B : 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid

  • Structural Similarities : Both compounds contain oxygenated heterocycles (THF vs. benzofuran).
  • Key Differences :
    • Aromaticity : Benzofuran in Compound B is fully aromatic, increasing ring stability compared to the partially saturated THF in the target.
    • Functionalization : Compound B’s carboxyl group forms intermolecular O–H⋯O hydrogen bonds, while the target’s sulfonamide may engage in N–H⋯O interactions.
  • Implications : The aromaticity of Compound B likely enhances crystallinity, whereas the target’s THF core offers conformational flexibility for binding.

Sulfur-Containing Ethyl Esters

Compound C : Ethyl 2-((5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl)sulfanyl)acetate (CAS 339101-32-5)

  • Structural Similarities : Both compounds have ethyl ester backbones and sulfur-containing groups (sulfonamide vs. sulfanyl).
  • Aromatic Substituents: Compound C’s trifluoromethylphenyl group introduces hydrophobicity and electron-withdrawing effects, contrasting with the target’s 4-methylphenyl group.
  • Implications : The sulfonamide in the target compound may improve aqueous solubility and pharmacological activity compared to Compound C’s thioether.

Data Table: Key Properties of Comparable Compounds

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Interactions
Target Compound Tetrahydrofuran Sulfonamide, Allyl, Phenyl ~449.5 (estimated) N–H⋯O, C–H⋯π (hypothesized)
Compound A Tetrahydrofuran Carbonate, Pyrimidinone 342.34 O–H⋯O, π-π stacking
Compound B Benzofuran Carboxyl, Methylsulfanyl 240.25 O–H⋯O, C–H⋯F
Compound C Pyrimidine Sulfanyl, Trifluoromethylphenyl 342.34 C–H⋯F, hydrophobic interactions

Research Findings and Trends

Steric Effects : The allyl and phenyl groups in the target compound may introduce steric hindrance, reducing reactivity compared to smaller substituents in analogues like Compound A .

Solubility: The polar sulfonamide group in the target could improve aqueous solubility relative to nonpolar analogues (e.g., Compound C’s trifluoromethylphenyl group) .

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